Enhanced Lipophilicity (XLogP = 4.3) Versus Unsubstituted N1-Benzyl Analog Confers Superior Predicted Membrane Permeability
The 3-methyl substitution on the N1-benzyl group increases computed lipophilicity by approximately 0.8–0.9 log units compared to the unsubstituted N1-benzyl analog 1-benzyl-2-(trifluoromethyl)benzimidazole (CAS 134275-16-4). The target compound has an XLogP3-AA of 4.3, versus an estimated XLogP of approximately 3.4–3.5 for the unsubstituted benzyl analog based on fragment-based calculation (adding a methyl group to a benzyl aromatic system contributes approximately +0.5 to +0.6 to logP, and PubChem data for 2-(trifluoromethyl)benzimidazole parent shows XLogP of 2.4) [1][2]. This places the target compound within the optimal lipophilicity range (LogP 3–5) for passive membrane diffusion while remaining below the Lipinski Rule of Five threshold (LogP ≤ 5), whereas the unsubstituted analog resides near the lower boundary of this window [3]. Additionally, hydrogen bond donor count of 0 (versus 1 for 2-(trifluoromethyl)-1H-benzimidazole, CAS 312-73-2) eliminates an H-bond donor penalty for membrane transit [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3-AA = 4.3; HBD = 0; TPSA = 17.8 Ų |
| Comparator Or Baseline | 1-Benzyl-2-(trifluoromethyl)benzimidazole (CAS 134275-16-4): XLogP estimated ~3.4–3.5; 2-(Trifluoromethyl)-1H-benzimidazole (CAS 312-73-2): XLogP = 2.4, HBD = 1; 1-(3-Methylbenzyl)-1H-benzimidazole (CAS 537018-04-5): MW 222.28, lacks CF3 group |
| Quantified Difference | ΔXLogP ≈ +0.8 to +0.9 vs. unsubstituted benzyl analog; ΔXLogP ≈ +1.9 vs. parent 2-CF3-benzimidazole without N1-substitution; ΔHBD = -1 vs. parent scaffold |
| Conditions | Computed properties from PubChem (XLogP3-AA algorithm) and ChemicalBook (ACD/Labs predicted); fragment-based logP estimation for comparator |
Why This Matters
Higher lipophilicity within the optimal LogP 3–5 range predicts improved passive transcellular diffusion and intracellular target access compared to less lipophilic close analogs, which is critical for cell-based screening assays and in vivo distribution.
- [1] PubChem Compound Summary CID 1472617. Computed properties: XLogP3-AA 4.3, H-bond donor count 0, H-bond acceptor count 4, TPSA 17.8 Ų. View Source
- [2] PubChem Compound Summary CID 10479, 2-(Trifluoromethyl)-1H-benzimidazole (CAS 312-73-2). XLogP = 2.4. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
